Cas no 1314766-35-2 (1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid)
1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid
- EN300-1842749
- 1314766-35-2
- 1-[3-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid
- SCHEMBL17971204
-
- Inchi: 1S/C13H16O2/c1-9(2)10-4-3-5-11(8-10)13(6-7-13)12(14)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
- InChI Key: QAUMVWGNOJXHJX-UHFFFAOYSA-N
- SMILES: OC(C1(C2C=CC=C(C(C)C)C=2)CC1)=O
Computed Properties
- Exact Mass: 204.115029749g/mol
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 37.3Ų
1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid Pricemore >>
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| Enamine | EN300-1842749-0.05g |
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1314766-35-2 | 2.5g |
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1-[3-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
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1-[3-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
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1-[3-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid |
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1314766-35-2 | 5g |
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1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid
Comprehensive Introduction to 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid (CAS No. 1314766-35-2)
1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid (CAS No. 1314766-35-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropane derivative is characterized by its unique structural framework, combining a phenylcyclopropane core with a carboxylic acid functional group. Its molecular formula, C13H16O2, reflects a balance of hydrophobicity and reactivity, making it a versatile intermediate in synthetic chemistry.
The compound's cyclopropane ring is a critical feature, as this three-membered carbon ring is known for its high ring strain and reactivity. This property is often exploited in drug design, where cyclopropane-containing compounds are used to modulate biological activity. Researchers are particularly interested in how the propan-2-yl (isopropyl) substituent on the phenyl ring influences the compound's steric and electronic properties, which can affect binding affinity to target proteins.
In recent years, 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid has been studied for its potential applications in medicinal chemistry. With the growing demand for novel small-molecule therapeutics, this compound serves as a valuable building block for the development of enzyme inhibitors and receptor modulators. Its carboxylic acid group allows for further derivatization, enabling the creation of amides, esters, and other derivatives with tailored pharmacokinetic properties.
From an agrochemical perspective, this compound's structural motifs align with trends in sustainable crop protection. The phenylcyclopropane scaffold is found in certain biopesticides, and researchers are exploring its potential to enhance the efficacy of eco-friendly pest control agents. This aligns with the global shift toward green chemistry and reduced environmental impact.
The synthesis of 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid typically involves cyclopropanation reactions, followed by functional group transformations. Advanced techniques such as transition metal catalysis and microwave-assisted synthesis have been employed to improve yield and selectivity. Analytical methods like HPLC, NMR, and mass spectrometry are crucial for characterizing its purity and confirming its structure.
Given the rising interest in structure-activity relationships (SAR), this compound is frequently referenced in studies exploring how minor structural changes impact bioactivity. Its isopropylphenyl moiety, for instance, is a common pharmacophore in G-protein-coupled receptor (GPCR) ligands, a hot topic in drug discovery. This connection to GPCR research makes it relevant to current investigations into neurological disorders and metabolic diseases.
In the context of material science, derivatives of 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid have been explored for their potential in polymeric materials. The rigidity of the cyclopropane ring can influence polymer backbone properties, offering opportunities to design high-performance materials with specific thermal or mechanical characteristics.
As the scientific community continues to prioritize molecular diversity and fragment-based drug design, compounds like 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid will remain pivotal. Its compatibility with combinatorial chemistry workflows and high-throughput screening platforms ensures its enduring relevance in both academic and industrial settings.
For researchers seeking CAS 1314766-35-2 suppliers or synthetic protocols, this compound is available through specialized chemical vendors focusing on fine chemicals. Proper handling and storage recommendations, including protection from moisture and light, are essential to maintain its stability.
In summary, 1-3-(propan-2-yl)phenylcyclopropane-1-carboxylic acid represents a compelling case study in the intersection of organic synthesis, drug discovery, and sustainable chemistry. Its multifaceted applications underscore its value as a research tool and a stepping stone toward innovative scientific breakthroughs.
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